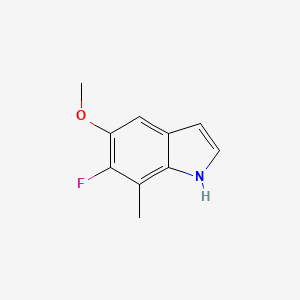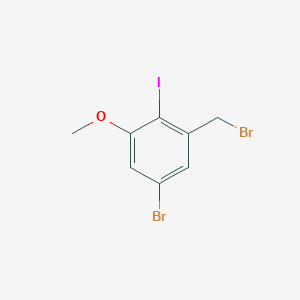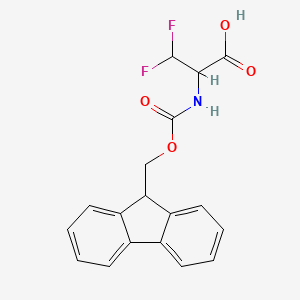![molecular formula C10H17F2NO4 B13459146 2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid](/img/structure/B13459146.png)
2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butoxycarbonylamino)-5,5-difluoro-pentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with two fluorine atoms on the pentanoic acid chain. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxycarbonylamino)-5,5-difluoro-pentanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like tetrahydrofuran (THF) or acetonitrile . The reaction conditions are generally mild, often performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for Boc-protected compounds often involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butoxycarbonylamino)-5,5-difluoro-pentanoic acid can undergo various chemical reactions, including:
Substitution: The fluorine atoms on the pentanoic acid chain can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Applications De Recherche Scientifique
2-(tert-Butoxycarbonylamino)-5,5-difluoro-pentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(tert-butoxycarbonylamino)-5,5-difluoro-pentanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating further chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(tert-Butoxycarbonylamino)-phenylboronic acid: Another Boc-protected compound used in organic synthesis.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis.
Uniqueness
2-(tert-Butoxycarbonylamino)-5,5-difluoro-pentanoic acid is unique due to the presence of fluorine atoms on the pentanoic acid chain, which can significantly alter its chemical reactivity and biological activity compared to other Boc-protected compounds .
Propriétés
Formule moléculaire |
C10H17F2NO4 |
|---|---|
Poids moléculaire |
253.24 g/mol |
Nom IUPAC |
5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(16)13-6(8(14)15)4-5-7(11)12/h6-7H,4-5H2,1-3H3,(H,13,16)(H,14,15) |
Clé InChI |
FONPOKVADVHMTQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCC(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-2-[(1-methoxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropane](/img/structure/B13459063.png)

![rac-(1R,2S,3R,4S)-7-[(tert-butoxy)carbonyl]-3-(trifluoromethyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13459071.png)



![2-(4-Methylbenzenesulfonyl)-4-(2-methylpropoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B13459094.png)
![Ethyl 2-[(4-chloro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B13459105.png)
![rac-(1R,2S,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13459123.png)
![1-Ethenyl-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13459128.png)

![5-chloro-3-cyclopropyl-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13459155.png)
![[2-Fluoro-4-(trifluoromethoxy)phenyl]hydrazine hydrochloride](/img/structure/B13459161.png)
acetic acid](/img/structure/B13459172.png)
